4-Cyclopentyloxy-3-methoxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYCLOPENTYLOXY-3-METHOXYPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound widely used in organic synthesis. This compound is typically employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of tetrahydrofuran (THF) as a solvent stabilizes the organozinc reagent, making it more reactive and easier to handle in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-CYCLOPENTYLOXY-3-METHOXYPHENYLZINC BROMIDE involves the reaction of 4-CYCLOPENTYLOXY-3-METHOXYPHENYL bromide with zinc in the presence of THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general procedure includes:
- Dissolving 4-CYCLOPENTYLOXY-3-METHOXYPHENYL bromide in dry THF.
- Adding zinc powder or zinc bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified and standardized to a concentration of 0.50 M in THF for commercial use .
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPENTYLOXY-3-METHOXYPHENYLZINC BROMIDE primarily undergoes cross-coupling reactions, such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the organozinc compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Negishi Coupling: Similar to Suzuki-Miyaura, this reaction couples the organozinc reagent with organic halides using a nickel or palladium catalyst.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are commonly used.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Conditions: Reactions are typically carried out under an inert atmosphere at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are biaryl compounds or substituted alkenes, depending on the nature of the halide used in the coupling reaction .
Scientific Research Applications
4-CYCLOPENTYLOXY-3-METHOXYPHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: The compound is used in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of bioactive compounds.
Industrial Chemistry: The compound is employed in the large-scale production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-CYCLOPENTYLOXY-3-METHOXYPHENYLZINC BROMIDE in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organozinc reagent transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-CYCLOPENTYLOXY-3-METHOXYPHENYLZINC BROMIDE can be compared with other organozinc compounds, such as:
4-Methyl-3-pyridylzinc bromide: Similar in reactivity but used for different synthetic targets.
4-CYCLOPENTYLOXY-3-METHYLPHENYLZINC BROMIDE: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
Molecular Formula |
C12H15BrO2Zn |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
bromozinc(1+);1-cyclopentyloxy-2-methoxybenzene-4-ide |
InChI |
InChI=1S/C12H15O2.BrH.Zn/c1-13-11-8-4-5-9-12(11)14-10-6-2-3-7-10;;/h5,8-10H,2-3,6-7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
VYOMVZYGMJVQNH-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C[C-]=C1)OC2CCCC2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.